
Atreleuton-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 154355-76-7 (unlabeled)
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Anti-Inflammatory Effects
Atreleuton-d4 has been extensively studied for its anti-inflammatory properties. It inhibits the production of leukotrienes, which are lipid mediators involved in inflammatory responses. In clinical trials, treatment with atreleuton has shown significant reductions in leukotriene levels, indicating its potential as an anti-inflammatory agent.
- Case Study: Atherosclerosis
A study involving patients with acute coronary syndrome demonstrated that treatment with atreleuton significantly reduced serum leukotriene B4 (LTB4) levels and urinary leukotriene E4 (LTE4) levels. The reduction was dose-dependent and correlated with decreased vascular inflammation and atheroma progression over six months .
2. Cardiovascular Disease Management
This compound's role in managing cardiovascular diseases has been highlighted in several studies. Its ability to inhibit leukotriene synthesis makes it a candidate for preventing adverse cardiovascular events associated with unstable atherosclerotic plaques.
- Clinical Trial Insights
In a phase II trial, patients receiving atreleuton exhibited significant decreases in high-sensitivity C-reactive protein (hs-CRP), suggesting a reduction in systemic inflammation . Additionally, follow-up imaging studies indicated that atreleuton treatment was associated with reduced progression of coronary artery disease .
Table 1: Summary of Clinical Findings on this compound
Study Reference | Patient Population | Treatment Duration | Key Findings |
---|---|---|---|
Tardif et al. (2010) | 191 patients with ACS | 24 weeks | Significant reduction in LTB4 and LTE4 levels |
Gaztanaga et al. (2015) | 52 patients with ACS | 24 weeks | Reduced vascular inflammation but no significant change in coronary flow reserve |
Matsumoto et al. (2017) | Follow-up study | 6 months | Reduced atheroma progression compared to placebo |
Analyse Chemischer Reaktionen
Mechanism of Action
Atreleuton-d4 inhibits 5-LO by binding to 5-lipoxygenase-activating protein (FLAP), which prevents arachidonic acid (AA) transfer to 5-LO . This disruption halts the conversion of AA to leukotriene A₄ (LTA₄), a precursor for pro-inflammatory mediators like LTB₄ and cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) .
Key Biochemical Steps Inhibited:
-
AA Recruitment: FLAP facilitates AA binding to 5-LO; this compound blocks this interaction .
-
5-LO Catalysis: Prevents oxygenation of AA to 5-HPETE and subsequent dehydration to LTA₄ .
Inhibition Kinetics and Binding Studies
This compound exhibits high affinity for FLAP, with an IC₅₀ of 6.0 nM in binding assays . In human whole blood, it reduces LTB₄ production with an IC₅₀ (free) of 2.0 nM, demonstrating potent pathway inhibition .
Parameter | Value |
---|---|
FLAP Binding IC₅₀ | 6.0 nM |
LTB₄ Inhibition (Whole Blood) | 2.0 nM (free IC₅₀) |
Selectivity | >100-fold over COX-2 |
Kinetic studies reveal a non-competitive inhibition mechanism , where this compound binds FLAP allosterically, altering its ability to stabilize 5-LO .
Metabolic Stability and Reactivity
The deuterium labeling in this compound reduces oxidative metabolism via the kinetic isotope effect , prolonging its half-life compared to non-deuterated analogs . Key metabolic pathways include:
-
Hepatic Cytochrome P450 Oxidation: Primarily CYP3A4-mediated.
-
Sulfonation and Glucuronidation: Phase II conjugation reactions.
Stability Data:
-
Thermal Stability: Stable up to 150°C.
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4).
Clinical Pharmacological Effects
Outcome | Result |
---|---|
Urine LTE₄ Reduction | 45–60% |
CFVR Change (Transthoracic) | Non-significant |
Ongoing trials (e.g., PASSIVATE , NCT04601467) aim to evaluate its impact on coronary atheroma progression .
Eigenschaften
Molekularformel |
C16H11D4FN2O2S |
---|---|
Molekulargewicht |
322.39 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.